molecular formula C8H11N3O B3295742 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one CAS No. 889126-37-8

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

Cat. No.: B3295742
CAS No.: 889126-37-8
M. Wt: 165.19
InChI Key: LZDFBGOYELGYHS-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is a chemical compound that features a cyclohexanone ring substituted with a 1,2,4-triazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one typically involves the reaction of cyclohexanone with a triazole derivative under specific conditions. One common method involves the use of a base to deprotonate the triazole, followed by nucleophilic substitution on the cyclohexanone. The reaction is often carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as distillation and large-scale chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclohexanone derivatives, while reduction can produce cyclohexanol derivatives .

Scientific Research Applications

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one is unique due to its cyclohexanone backbone, which imparts distinct chemical properties and reactivity compared to other triazole derivatives.

Properties

IUPAC Name

4-(1,2,4-triazol-4-yl)cyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c12-8-3-1-7(2-4-8)11-5-9-10-6-11/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZDFBGOYELGYHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)CCC1N2C=NN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 2
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 3
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 4
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 5
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one
Reactant of Route 6
4-(4H-1,2,4-triazol-4-yl)cyclohexan-1-one

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